5-(2-Bromo-3,6-difluorophenyl)oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-bromo-3,6-difluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO/c10-9-6(12)2-1-5(11)8(9)7-3-13-4-14-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHWHLSHDKHAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C2=CN=CO2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical and Spectroscopic Characterization Techniques for 5 2 Bromo 3,6 Difluorophenyl Oxazole
Methodologies for High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 5-(2-Bromo-3,6-difluorophenyl)oxazole (C₉H₄BrF₂NO), HRMS analysis provides a measured mass that closely matches the calculated theoretical mass, confirming its elemental formula.
Electrospray ionization (ESI) is a common soft ionization technique used for HRMS analysis of this compound, which typically forms a protonated molecular ion [M+H]⁺. The presence of bromine is readily identified by a characteristic isotopic pattern, where the M and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 1: HRMS Data for this compound
| Formula | Ion | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
|---|
Elemental analysis provides complementary data by determining the percentage composition of carbon, hydrogen, and nitrogen in a purified sample. The experimentally determined percentages must align with the theoretical values calculated from the compound's formula, offering further validation of its purity and identity.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon-hydrogen framework and the connectivity between different parts of the molecule.
Proton (¹H) NMR spectroscopy identifies the distinct chemical environments of hydrogen atoms in the molecule. For this compound, the spectrum displays signals corresponding to the two protons on the oxazole (B20620) ring and the two protons on the difluorophenyl ring. The chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) provide detailed information about neighboring atoms.
Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, part of a heterocycle, bonded to an electronegative atom).
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Atom Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Oxazole C2-H | ~7.95 (s) | ~151.5 |
| Oxazole C4-H | ~7.40 (s) | ~123.8 |
| Phenyl C4'-H | ~7.35 (ddd) | ~126.9 |
| Phenyl C5'-H | ~7.05 (ddd) | ~114.2 |
| Oxazole C5 | - | ~148.1 |
| Phenyl C1' | - | ~116.3 |
| Phenyl C2' (C-Br) | - | ~109.1 |
| Phenyl C3' (C-F) | - | ~160.2 (d, J ≈ 250 Hz) |
| Phenyl C6' (C-F) | - | ~157.8 (d, J ≈ 250 Hz) |
Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and experimental conditions. 's' denotes a singlet, 'd' denotes a doublet, and 'ddd' denotes a doublet of doublet of doublets.
While ¹H and ¹³C NMR provide information about individual atoms, two-dimensional (2D) NMR experiments reveal how these atoms are connected.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, a COSY spectrum would show a correlation between the C4'-H and C5'-H protons on the phenyl ring, confirming their neighborly relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would show cross-peaks connecting the C2-H signal to the C2 carbon signal, the C4-H signal to the C4 carbon, and so on for the phenyl ring protons and their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range connectivity (typically over 2-4 bonds). It reveals correlations between protons and carbons that are not directly attached. For instance, an HMBC spectrum would show a correlation from the oxazole C4-H proton to the C5 and C1' carbons, definitively linking the oxazole ring to the phenyl ring at the correct position.
Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR is an essential technique. ¹⁹F NMR is highly sensitive and provides distinct signals for each unique fluorine environment. For this compound, the spectrum would show two separate signals, one for the fluorine at the C3' position and one for the fluorine at the C6' position. The chemical shifts and the coupling between them (JFF) and to nearby protons (JHF) confirm their positions on the aromatic ring.
Utilization of Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR light or the scattering of light (Raman) corresponds to the stretching and bending of chemical bonds, allowing for the identification of functional groups.
Key vibrational bands for this compound would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=N and C=C stretching: Aromatic and oxazole ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.
C-O-C stretching: The ether-like stretching of the oxazole ring is found in the 1250-1050 cm⁻¹ region.
C-F stretching: Strong absorptions characteristic of aryl-fluorine bonds are expected in the 1300-1100 cm⁻¹ range.
C-Br stretching: This vibration appears at lower frequencies, typically in the 650-550 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic/Heteroaromatic |
| ~1610-1500 | C=N / C=C Stretch | Oxazole / Phenyl Ring |
| ~1280-1200 | C-F Stretch | Aryl-Fluoride |
X-ray Crystallography as a Definitive Structural Analysis Tool
While spectroscopic methods provide powerful evidence for chemical structure, X-ray crystallography offers the most definitive and unambiguous proof. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern can be mathematically analyzed to generate a precise three-dimensional model of the molecule's atomic arrangement in the solid state.
A successful crystallographic analysis of this compound would provide exact data on:
Bond lengths (e.g., C-C, C-N, C-O, C-F, C-Br).
Bond angles within and between the rings.
Torsional angles, revealing the rotational orientation of the phenyl ring relative to the oxazole ring.
Intermolecular interactions and crystal packing in the solid state.
Although it is the gold standard for structural determination, this technique is contingent upon the ability to grow a single crystal of suitable quality, and as of this writing, a public-domain crystal structure for this specific compound has not been reported.
Chromatographic Techniques for Purity Assessment and Isolation of this compound
The purification and assessment of purity of the heterocyclic compound this compound are critical steps following its synthesis to ensure it is suitable for subsequent applications. Chromatographic techniques are indispensable for both the isolation of the target molecule from reaction mixtures and the determination of its purity. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation. The choice of technique depends on the scale of the separation, the required purity level, and the physicochemical properties of the compound.
Thin-Layer Chromatography (TLC) is a fundamental and rapid analytical technique often employed to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. For oxazole derivatives, a silica (B1680970) gel plate typically serves as the stationary phase, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is used as the mobile phase. The separation is based on the polarity of the compounds; more polar compounds have a stronger interaction with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. While specific Rf values for this compound are not extensively reported in publicly available literature, the selection of an appropriate solvent system would be determined empirically to achieve an Rf value ideally between 0.3 and 0.7 for optimal separation and visualization.
Column chromatography is the preparative counterpart to TLC and is widely used for the purification of oxazole derivatives on a larger scale. In this technique, a glass column is packed with a solid adsorbent, most commonly silica gel. The crude reaction mixture containing this compound is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. For compounds of intermediate polarity like many substituted oxazoles, a gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Fractions are collected and analyzed by TLC to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful technique for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of compounds like this compound. It offers higher resolution, speed, and sensitivity compared to standard column chromatography. In a typical reverse-phase HPLC setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The purity of the compound is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all peaks in the chromatogram. While specific retention times are highly dependent on the exact method parameters, a well-developed HPLC method can provide purity levels with high accuracy.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable tool for the purity assessment of volatile and thermally stable compounds. For this compound, which is expected to have a sufficiently high boiling point due to its molecular weight and polar functional groups, GC analysis would require elevated temperatures. The compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The detector, often a flame ionization detector (FID) or a mass spectrometer, provides a signal that is proportional to the amount of the compound. GC can be a very sensitive method for detecting volatile impurities.
The selection and optimization of these chromatographic techniques are crucial for obtaining this compound in high purity and for accurately determining its purity level, which is essential for its use in further research and development.
Interactive Data Tables
Due to the lack of specific, publicly available experimental data for the chromatographic analysis of "this compound," the following tables are presented as illustrative examples based on typical conditions for structurally related compounds. These tables are intended to demonstrate the format and type of data that would be generated from such analyses.
Table 1: Illustrative HPLC Purity Analysis Parameters
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (with 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Purity | >98% |
Table 2: Illustrative GC-MS Parameters for Purity Assessment
| Parameter | Value |
| Column | Capillary (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (5 min) |
| Ion Source Temp | 230 °C |
| Mass Range | 50-500 amu |
| Mode | Electron Ionization (EI) |
Table 3: Illustrative Column Chromatography Purification Details
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Gradient: Hexane to Hexane/Ethyl Acetate (9:1) |
| Monitoring | TLC with UV visualization (254 nm) |
| Fraction Size | 20 mL |
Theoretical and Computational Chemistry of 5 2 Bromo 3,6 Difluorophenyl Oxazole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in elucidating the electronic distribution and three-dimensional arrangement of atoms in 5-(2-Bromo-3,6-difluorophenyl)oxazole. These methods offer a detailed view of the molecule's quantum mechanical properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine the ground state properties of molecules like this compound. DFT calculations, often utilizing functionals such as B3LYP with basis sets like 6-311++G(d,p), provide accurate descriptions of molecular geometries, vibrational frequencies, and other electronic properties. cellmolbiol.org
Table 1: Predicted Ground State Properties of Substituted Oxazoles using DFT
| Property | Predicted Value | Method/Basis Set |
| Total Energy | Varies based on substituents | B3LYP/6-311+G(d,p) |
| Dipole Moment | Dependent on substituent polarity | B3LYP/6-311+G(d,p) |
| Vibrational Frequencies | Specific to functional groups | B3LYP/6-311+G(d,p) |
Note: The values in this table are illustrative and depend on the specific substituted oxazole (B20620) being studied. The B3LYP functional combined with a 6-311+G(d,p) basis set is a common choice for such calculations, providing a good balance between accuracy and computational cost.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT.
For a molecule like this compound, ab initio calculations can be used to refine the geometric and electronic data obtained from DFT. For instance, post-Hartree-Fock methods can better account for electron correlation, which is important for accurately predicting interaction energies and reaction barriers. These high-accuracy predictions are invaluable for benchmarking other computational methods and for gaining a deeper understanding of the molecule's intrinsic properties.
Conformational Analysis and Potential Energy Surface Mapping
The rotational freedom around the single bond connecting the phenyl and oxazole rings in this compound gives rise to different possible conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in three-dimensional space. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of the dihedral angle between the two rings.
By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation (transition states). This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different conformations at a given temperature. The presence of the bulky bromine atom and the fluorine atoms ortho to the oxazole ring likely imposes significant steric hindrance, influencing the preferred conformation.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are essential tools for understanding a molecule's reactivity.
The MEP surface maps the electrostatic potential onto the electron density of the molecule. actascientific.com It provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). actascientific.com For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring and the fluorine atoms, indicating their nucleophilic character. Conversely, positive potential might be expected around the hydrogen atoms. This information is critical for predicting how the molecule will interact with other reagents. actascientific.comactascientific.com
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO in this compound would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.
Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Oxazole
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are example values. The actual HOMO and LUMO energies for this compound would need to be calculated using quantum chemical methods.
Computational Studies on Reactivity and Selectivity
Computational chemistry provides a powerful platform for investigating the reactivity and selectivity of this compound in various chemical transformations.
By employing computational methods, it is possible to model potential reaction pathways for this compound. This involves identifying the structures of reactants, intermediates, transition states, and products along a proposed reaction coordinate. The calculation of activation energies, which correspond to the energy of the transition states relative to the reactants, allows for the prediction of the most favorable reaction pathway.
For example, in a Suzuki or Stille coupling reaction involving the C-Br bond, computational studies could elucidate the mechanism of oxidative addition, transmetalation, and reductive elimination steps. These calculations can also help in understanding the regioselectivity of reactions, for instance, by comparing the activation barriers for reactions at different sites on the molecule. This predictive capability is invaluable for designing new synthetic routes and for optimizing reaction conditions to achieve desired products with high yield and selectivity.
Evaluation of Substituent Effects on Chemical Behavior
The chemical behavior of this compound is profoundly influenced by its substituent groups: the bromo and difluoro moieties on the phenyl ring. Quantum chemical calculations are instrumental in dissecting the electronic contributions of these substituents. researchgate.net
Bromo Substituent: The bromine atom at the ortho-position of the phenyl ring primarily exerts a strong electron-withdrawing inductive effect (-I) due to its electronegativity, and a weaker, opposing electron-donating resonance effect (+R). Computational studies on substituted phenols have shown that halogen substituents like bromine generally have a deactivating effect on the aromatic ring. nih.gov Furthermore, the bromine atom introduces the potential for specific intermolecular interactions, most notably halogen bonding, which will be discussed in section 4.6.
Difluoro Substituents: The two fluorine atoms at the ortho- and meta-positions relative to the oxazole linkage are powerful electron-withdrawing groups, acting almost exclusively through the inductive effect. This significant withdrawal of electron density has several consequences:
It lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), which can affect the molecule's reactivity and spectroscopic properties. mdpi.com
It modulates the electrostatic potential of the phenyl ring, influencing its ability to participate in non-covalent interactions like π-π stacking. The presence of fluorine atoms can disrupt typical π-π stacking patterns observed in non-fluorinated aromatics but can also promote favorable interactions with electron-rich aromatic systems. rsc.orgrsc.org
Theoretical calculations, such as Density Functional Theory (DFT), can quantify these effects by calculating molecular descriptors. For instance, analyzing the HOMO-LUMO energy gap provides insights into the chemical reactivity and stability of the molecule. Halogen substitution is known to significantly alter these molecular properties. mdpi.com
The table below summarizes the anticipated electronic effects of the substituents on the phenyl ring of the molecule.
| Substituent | Position (relative to oxazole) | Primary Electronic Effect | Secondary Electronic Effect | Impact on Ring Electron Density |
| Bromine | 2' (ortho) | Inductive Withdrawal (-I) | Resonance Donation (+R) | Decrease (Deactivating) |
| Fluorine | 3' (meta) | Inductive Withdrawal (-I) | Negligible Resonance | Significant Decrease |
| Fluorine | 6' (ortho) | Inductive Withdrawal (-I) | Negligible Resonance | Significant Decrease |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Dynamic Behavior: The primary source of flexibility in this compound is the rotation around the single bond connecting the phenyl and oxazole rings. An MD simulation would reveal the preferred dihedral angle between the two rings and the energy barriers to rotation. Steric hindrance between the ortho-substituents (bromine and fluorine) on the phenyl ring and the oxazole ring would likely lead to a non-planar equilibrium geometry. The simulation would also characterize the vibrational modes of the molecule.
Solvent Interactions: MD simulations are particularly powerful for understanding how a molecule interacts with its environment.
In polar solvents (e.g., water, methanol): The nitrogen atom of the oxazole ring, with its lone pair of electrons, would be expected to act as a hydrogen bond acceptor. The polar C-F and C-Br bonds would also lead to significant dipole-dipole interactions with solvent molecules.
In non-polar solvents (e.g., cyclohexane): Interactions would be dominated by weaker van der Waals forces. The simulation could explore the tendency for self-aggregation through π-π stacking or halogen bonding, which might be more favorable in an environment that does not compete for these interactions.
The table below outlines the key parameters and expected findings from a hypothetical MD simulation of this compound.
| Simulation Aspect | Key Parameters to Monitor | Expected Findings & Insights |
| Conformational Dynamics | Dihedral angle (C-C-C-N) | Non-planar preferred conformation; calculation of rotational energy barrier. |
| Solvent Shell Structure | Radial distribution functions (solute-solvent) | Organization of solvent molecules around key functional groups (oxazole N, Br, F atoms). |
| Hydrogen Bonding | Donor-acceptor distances and angles | Characterization of hydrogen bonds between the oxazole nitrogen and protic solvents. |
| Halogen Bonding | Br•••O/N distances and C-Br•••O/N angles | Assessment of the stability and geometry of halogen bonds with solvent or other solute molecules. nih.gov |
| Force Field | OPLS, AMBER, CHARMM with custom parameters | Selection of an appropriate force field is crucial; custom parameters for the halogen σ-hole may be required for accuracy. mdpi.comnih.gov |
Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking, Van der Waals Forces)
The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions. Theoretical studies are essential for characterizing the geometry and energetics of these interactions, which ultimately determine the solid-state packing and molecular recognition properties. nih.gov
Hydrogen Bonding: The most likely site for hydrogen bonding is the sp2-hybridized nitrogen atom in the oxazole ring, which can act as a hydrogen bond acceptor. While not as strong as classical hydrogen bonds involving oxygen or fluorine, these C-H•••N or O-H•••N interactions can play a significant role in the crystal architecture.
Halogen Bonding: The bromine atom in the molecule is a potential halogen bond (XB) donor. This occurs due to an anisotropic distribution of electron density around the covalently bonded bromine, creating a region of positive electrostatic potential known as a σ-hole on the side opposite to the C-Br bond. youtube.com This σ-hole can interact favorably with a Lewis base (electron donor), such as a carbonyl oxygen, a nitrogen atom, or even another halogen. researchgate.netwikipedia.org The strength of this interaction follows the trend I > Br > Cl > F. wikipedia.org The presence of electron-withdrawing fluorine atoms on the same ring is known to enhance the magnitude of the σ-hole, thereby strengthening the halogen bond. nih.govnih.gov Theoretical calculations can predict the geometry (typically a C-Br•••A angle close to 180°) and energy of these interactions. nih.gov
Pi-Pi Stacking: The molecule contains two aromatic systems, the difluorophenyl ring and the oxazole ring, which can engage in π-π stacking interactions. However, the electronic character of these rings is significantly different. The difluorophenyl ring is electron-poor due to the fluorine substituents, while the oxazole ring is also an electron-deficient heterocycle. Stacking between two electron-deficient rings is generally less favorable than stacking between an electron-rich and an electron-poor ring. Fluorination of an aromatic ring is known to influence stacking, often leading to offset or edge-to-face arrangements rather than face-to-face stacking. rsc.orgrsc.orgacs.org Phenyl-perfluorophenyl stacking is a well-documented strong interaction, and while this molecule is not perfluorinated, the polarization of the phenyl ring by the two fluorine atoms will be a critical factor in determining the stacking geometry and energy. researchgate.netnih.gov
The following table summarizes the characteristics of the potential intermolecular interactions for this molecule, based on theoretical studies of analogous systems.
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Geometric Features |
| Halogen Bond | C-Br (σ-hole) | Lewis Base (e.g., O, N) | -2 to -5 | C-Br•••A angle ≈ 160-180° nih.gov |
| Hydrogen Bond | R-H (e.g., C-H, O-H) | Oxazole N | -1 to -4 | H•••N distance < 3.0 Å |
| π-π Stacking | Phenyl/Oxazole Ring | Phenyl/Oxazole Ring | -1 to -5 | Parallel-displaced or T-shaped; influenced by fluorine substitution rsc.org |
| Van der Waals | All atoms | All atoms | < -1 | Non-directional; cumulative effect |
Chemical Reactivity and Derivatization Strategies of 5 2 Bromo 3,6 Difluorophenyl Oxazole
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of 5-(2-Bromo-3,6-difluorophenyl)oxazole is highly influenced by its substituents: two fluorine atoms, a bromine atom, and an oxazole (B20620) ring. Fluorine and bromine are electron-withdrawing groups that deactivate the aromatic ring towards electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com Such reactions, which involve the replacement of a hydrogen atom with an electrophile, are generally difficult on electron-deficient rings. wikipedia.orglumenlearning.com The combined deactivating effect of three halogen substituents makes standard SEAr reactions like nitration or Friedel-Crafts alkylation challenging under typical conditions. libretexts.org
Conversely, the high degree of electron deficiency suggests the possibility of nucleophilic aromatic substitution (NAS), where a nucleophile replaces one of the substituents on the ring, most likely a fluorine atom. However, these reactions often require harsh conditions and the steric hindrance around the fluorine atoms may limit reactivity.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The bromine atom on the phenyl ring is the most versatile handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-F bonds in these catalytic cycles, allowing for highly regioselective transformations.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. harvard.edunih.gov This strategy allows for the synthesis of a wide array of biaryl and heteroaryl-aryl derivatives. Research on similar bromo-oxazole compounds demonstrates that Suzuki couplings proceed efficiently in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base such as K₃PO₄.
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. nih.govnih.gov This copper-co-catalyzed palladium reaction is fundamental for creating conjugated aryl-alkyne systems, which are of interest in materials science and as precursors for more complex heterocyclic structures. researchgate.netresearchgate.net
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgresearchgate.net It is a cornerstone of modern medicinal chemistry for synthesizing aryl amines. nih.govresearchgate.net The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.orgresearchgate.net This method allows for the introduction of a diverse range of nitrogen-containing functional groups.
The table below summarizes typical conditions for these key cross-coupling reactions.
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Reference |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₃PO₄ or Cs₂CO₃ | Dioxane/Water | harvard.edu |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | nih.govresearchgate.net |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand (e.g., XPhos) | NaOtBu or K₃PO₄ | Toluene (B28343) or Dioxane | wikipedia.orgnih.gov |
Functionalization of the Oxazole Ring System
The oxazole ring itself presents opportunities for functionalization, although it is generally less reactive than the C-Br position. The reactivity of the oxazole ring is dictated by the electronic properties of its carbon atoms.
Generally, electrophilic substitution on an oxazole ring is difficult unless activating groups are present and tends to occur at the C4 position. pharmaguideline.comsemanticscholar.org For instance, halogenation using N-bromosuccinimide (NBS) can introduce a bromine atom at the C4 position, potentially under radical conditions.
A more common strategy for functionalizing oxazoles is through metallation, typically lithiation, followed by quenching with an electrophile. lookchem.comacs.org The most electron-deficient carbon, C2, is often the initial site of deprotonation by a strong base like n-butyllithium. pharmaguideline.comresearchgate.net However, the stability of the resulting 2-lithio-oxazole can be a concern, as it may lead to ring-opening. pharmaguideline.com The specific substitution pattern on the parent molecule can influence the site of lithiation, with the C4 position also being a potential site for deprotonation depending on the reagents and conditions used. lookchem.comrsc.org
| Reaction Type | Reagent | Position | Product Type | Reference |
| Electrophilic Halogenation | NBS | C4 | 4-Bromo-oxazole derivative | |
| Metallation/Functionalization | 1. n-BuLi2. Electrophile (e.g., DMF) | C2 (most likely) | 2-Formyl-oxazole derivative | pharmaguideline.comlookchem.com |
Regioselectivity and Stereoselectivity in Derivatization Processes
Regioselectivity, the control over which position of the molecule reacts, is a critical aspect of synthesizing specific derivatives of this compound.
At the Phenyl Ring : Palladium-catalyzed cross-coupling reactions exhibit excellent regioselectivity for the C-Br bond. The significantly lower bond strength and higher reactivity of the C-Br bond compared to the C-F bonds ensure that reactions like Suzuki, Sonogashira, and Buchwald-Hartwig occur exclusively at the bromine-substituted position. nih.gov
At the Oxazole Ring : The regioselectivity of functionalization on the oxazole ring is governed by electronic effects. Electrophilic attack, if it occurs, is predicted to favor the C4 position over C5 and C2. pharmaguideline.com Conversely, metallation with organolithium reagents typically targets the most acidic proton, which is usually at the C2 position. pharmaguideline.comrsc.org The choice of reagents and reaction conditions is therefore crucial for directing the reaction to the desired carbon atom of the oxazole ring.
Stereoselectivity is not a primary consideration for the derivatization reactions discussed, as they involve transformations on planar, aromatic rings. However, it could become a relevant factor in Suzuki couplings if atropisomerism is possible in the resulting biaryl product and chiral ligands are used to induce axial chirality.
Synthesis of Advanced Derivatives for Further Academic Investigation
The derivatization strategies outlined above open the door to the synthesis of a vast library of advanced derivatives for further academic study. By combining the various reactive sites, molecules with tailored properties can be designed and created. For example, a Suzuki coupling could be used to attach a fluorescent reporter group, while a Buchwald-Hartwig amination could introduce a pharmacologically relevant amine. nih.govnih.gov Subsequently, the oxazole ring could be functionalized to fine-tune the electronic or steric properties of the molecule. lookchem.com
The table below illustrates some potential advanced derivatives that can be synthesized from this compound for further investigation.
| Derivative Type | Synthetic Strategy | Potential Application/Research Area | Reference |
| Biaryl Compound | Suzuki coupling with pyrene-1-boronic acid | Fluorescent probes, materials science | nih.govnih.gov |
| Aryl-Amine Derivative | Buchwald-Hartwig amination with piperidine | Medicinal chemistry, bioactive compound screening | wikipedia.orgnih.gov |
| Aryl-Alkyne Derivative | Sonogashira coupling with ethynyltrimethylsilane | Synthetic intermediate, click chemistry precursor | nih.govresearchgate.net |
| Dual-Functionalized Molecule | 1. Suzuki coupling at C-Br2. Lithiation/formylation at oxazole C2 | Complex molecule synthesis, structure-activity relationship studies | nih.govlookchem.com |
These examples underscore the utility of this compound as a versatile building block for creating novel and complex molecules for a wide range of scientific applications.
Hypothetical Molecular Interactions and Design Principles
Theoretical Frameworks for Ligand-Target Recognition in Chemical Systems
The principles of rational drug design are founded on understanding the molecular basis of ligand-target interactions. nih.gov The recognition of a small molecule, or ligand, by a biological macromolecule is governed by a complex interplay of noncovalent forces. rsc.org Foundational theories such as the "lock-and-key" model, which posits a rigid, pre-formed binding site, and the "induced fit" model, where both ligand and target undergo conformational changes upon binding, provide a conceptual starting point. nih.gov More recent paradigms, like "conformational selection," suggest that proteins exist as an ensemble of conformations, and a ligand selectively binds to a compatible, pre-existing state. nih.govnih.gov
For a molecule like 5-(2-Bromo-3,6-difluorophenyl)oxazole, its potential interactions with a hypothetical protein target are dictated by the sum of electrostatic interactions, hydrogen bonds, van der Waals forces, and specific halogen bonds. rsc.org The ultimate binding affinity is determined by the Gibbs free energy of the binding event, which balances the enthalpic gains from favorable interactions against the entropic costs of restricting the conformational freedom of both the ligand and the target. nih.gov Computational methods are essential in modern drug discovery to model these interactions and predict binding affinities, thereby guiding the optimization of lead compounds. nih.govnih.gov
Rational Design Strategies Based on Structural Features
Rational drug design leverages knowledge of a biological target's structure to create compounds with complementary features, aiming for high affinity and selectivity. nih.govimmutoscientific.com The architecture of this compound is a clear example of this strategy, where each component is chosen for its specific properties that contribute to potential molecular interactions.
The incorporation of halogens is a widely used strategy in medicinal chemistry to fine-tune a molecule's properties. ump.edu.pl In this compound, the fluorine and bromine atoms serve distinct but complementary roles.
Fluorine: The two fluorine atoms on the phenyl ring are highly significant. Due to fluorine's high electronegativity, the C-F bond is strongly polarized, which can lead to favorable dipole-dipole interactions and modulate the acidity or basicity of nearby functional groups. researchgate.netnih.gov Fluorine can act as a hydrogen bond acceptor and its substitution for hydrogen can block sites of metabolic oxidation, thereby increasing a compound's metabolic stability. nih.govacs.orgresearchgate.net The small size of fluorine means it can often replace a hydrogen atom with minimal steric disruption. benthamscience.com
Bromine: The bromine atom is a key feature, primarily for its ability to act as a halogen bond donor. nih.gov A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein backbone. ump.edu.plnih.gov The strength of this interaction is tunable, with bromine providing a balance of polarizability and size. nih.govnih.gov This interaction can be strong enough to significantly influence ligand binding and selectivity, sometimes competing with traditional hydrogen bonds. pnas.org
The table below summarizes the key intermolecular forces potentially contributed by the halogen substituents of the subject compound.
| Substituent | Potential Intermolecular Interaction | Significance in Molecular Design |
| Fluorine | Hydrogen Bond Acceptor, Dipole-Dipole Interactions | Enhances binding affinity, blocks metabolic pathways, modulates electronic properties. researchgate.netacs.org |
| Bromine | Halogen Bond Donor (σ-hole interaction) | Provides highly directional and specific interactions, contributes to binding affinity and selectivity. nih.govpnas.org |
Importance of Oxazole (B20620) Ring Geometry and Electron Distribution
The oxazole ring is a five-membered aromatic heterocycle that is a common scaffold in medicinal chemistry. nih.govnih.gov Its inclusion in this compound provides several strategic advantages.
Computational Modeling of Potential Binding Pocket Interactions (Purely theoretical/design, no specific targets or activities)
Computational modeling is a cornerstone of rational drug design, allowing for the theoretical exploration of how a ligand might interact with a binding site before synthesis. nih.govnih.gov For a novel compound like this compound, one can hypothesize a complementary binding pocket based on its structural features. researchgate.net
A theoretical binding site designed to accommodate this molecule would likely possess:
A Halogen Bond Acceptor: An electron-rich atom, such as the backbone carbonyl oxygen of an amino acid, positioned to interact favorably with the σ-hole of the bromine atom. nih.govpnas.org
Hydrogen Bond Donors/Acceptors: Residues capable of forming hydrogen bonds with the oxazole nitrogen or the fluorine atoms.
A Hydrophobic Pocket: A nonpolar region to accommodate the difluorophenyl ring, driven by hydrophobic interactions. benthamscience.com
Techniques like molecular docking could be used to place the molecule into a library of known protein structures or a hypothetical model of a binding site. nih.gov Subsequent molecular dynamics (MD) simulations could then assess the stability of the predicted binding pose and the flexibility of the protein-ligand complex over time. nih.govescholarship.org These computational experiments help validate the design principles and prioritize compounds for experimental testing. nih.govresearchgate.net
Structure-Property Relationship (SPR) Studies Beyond Basic Identification
A hypothetical SPR study for this scaffold might involve the variations outlined in the table below.
| Structural Variation | Investigated Property | Rationale |
| Replace Bromine with Chlorine or Iodine | Halogen Bond Strength | To determine the optimal halogen for binding affinity and selectivity. nih.gov |
| Move Fluorine atoms to other positions | Electronic Profile, pKa | To fine-tune the electron-withdrawing effects and influence on nearby groups. researchgate.netacs.org |
| Replace Oxazole with Thiazole or Imidazole | H-Bonding Capacity, Lipophilicity | To assess the impact of different heteroatoms on binding and physicochemical properties. |
| Add/Remove Substituents on Oxazole Ring | Steric Bulk, Solubility | To explore additional interaction points or improve properties like solubility. |
Conformational Adaptability and Molecular Recognition Hypotheses
The process of molecular recognition involves a dynamic interplay between the ligand and its target, where the ability of both to adapt their conformations is crucial. nih.govnih.govrsc.org For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the phenyl and oxazole rings.
However, this rotation is likely to be significantly restricted. The presence of the bromine atom and a fluorine atom in the ortho positions relative to this bond creates substantial steric hindrance, which would result in a high energy barrier for free rotation. This leads to a molecule that likely exists in a limited number of preferred, low-energy conformations. researchgate.net
This "pre-organization" can be highly advantageous for binding. A rigid molecule does not have to pay a large entropic penalty to adopt the correct conformation for binding, which can contribute to higher affinity. researchgate.net The central hypothesis for this molecule's design is that one of its stable, low-energy conformations is complementary to a specific binding pocket. The conformational adaptability of the target protein may still play a role, perhaps through an "induced fit" mechanism, where the binding pocket makes minor adjustments to optimize interactions with the pre-organized ligand. nih.govrsc.org
Emerging Research Directions and Methodological Innovations
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of highly substituted and functionalized heterocycles such as 5-(2-Bromo-3,6-difluorophenyl)oxazole is a central theme in modern organic chemistry. Traditional methods often face limitations, prompting a shift towards more efficient and environmentally benign strategies. numberanalytics.com The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize waste, reduce energy consumption, and use less hazardous substances. numberanalytics.comrasayanjournal.co.in
Recent advancements in oxazole (B20620) synthesis offer promising avenues. Methodologies that bypass the need for pre-activated starting materials, such as the direct synthesis from carboxylic acids using activating agents like triflylpyridinium reagents, represent a significant step forward in efficiency. nih.gov Metal-free synthetic approaches, including iodine-mediated methodologies and cycloadditions, are also gaining traction as they avoid the use of potentially toxic and expensive metal catalysts. tandfonline.com
Furthermore, innovative techniques are being employed to improve reaction conditions and yields. Microwave-assisted synthesis has been shown to dramatically decrease reaction times and energy consumption in the formation of fluorinated heterocycles. nih.govresearchgate.net The use of alternative solvents, such as ionic liquids, not only provides a greener alternative to traditional volatile organic solvents but can also be recycled multiple times without a significant loss in product yield. ijpsonline.com Ball milling is another eco-friendly mechanical technique that enables the synthesis of heterocycles in good yields, often without the need for solvents or further purification. tandfonline.com These sustainable approaches are pivotal for the future production of complex fluorinated compounds. jocpr.comeurekalert.org
Table 1: Comparison of Modern Synthetic Strategies for Oxazole Derivatives
| Synthetic Strategy | Key Features | Advantages | Relevant Findings |
| Direct from Carboxylic Acids | Employs an in situ generated acylpyridinium salt followed by trapping with isocyanides. nih.gov | Bypasses pre-activation of starting materials; broad substrate scope. nih.gov | Successful gram-scale synthesis and late-stage functionalization of bioactive molecules demonstrated. nih.gov |
| Van Leusen Oxazole Synthesis | Based on the reaction of aldehydes with tosylmethylisocyanide (TosMIC). nih.govsemanticscholar.org | One of the most appropriate strategies for preparing oxazole-based compounds; can be adapted for microwave-assistance. nih.govsemanticscholar.org | Modified protocols allow for the synthesis of 5-(het)aryl oxazoles from alcohols or benzyl (B1604629) bromides via in-situ oxidation. nih.gov |
| Metal-Free Cycloadditions | Utilizes reagents like iodine or promotes reactions via iminium ions to achieve cyclization. tandfonline.com | Avoids heavy metal catalysts; reactions often proceed under mild conditions with good functional group tolerance. tandfonline.com | Iodine-mediated approaches and [2+2+1] cycloadditions have been developed for regioselective synthesis of highly substituted oxazoles. tandfonline.com |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. nih.gov | Drastically reduced reaction times; improved energy efficiency; often leads to higher yields. nih.govresearchgate.net | Successfully applied to two-step protocols for synthesizing purine (B94841) derivatives and in Biginelli condensations for pyrimidines. nih.gov |
| Green Chemistry Approaches | Focuses on using renewable feedstocks, safer solvents (e.g., water, ionic liquids), and solvent-free conditions (e.g., ball milling). numberanalytics.comtandfonline.com | Reduces environmental impact; minimizes waste; improves safety and cost-effectiveness. numberanalytics.comrasayanjournal.co.ineurekalert.org | The 12 principles of green chemistry provide a framework for designing more sustainable syntheses for a wide range of heterocycles. numberanalytics.com |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research, offering powerful tools for designing novel compounds and predicting synthetic pathways. acs.orgnih.gov These computational methods can analyze vast datasets of chemical reactions to identify trends and predict the outcomes of new substrate combinations, a task categorized as reaction deployment. nih.gov For a molecule like this compound, AI can be used to design new analogs with optimized properties by exploring the chemical neighborhood around the core structure. springernature.com
In the realm of synthesis, computer-aided synthesis planning (CASP) uses AI to propose viable retrosynthetic routes, accelerating the decision-making process for chemists. acs.org Advanced models, including deep learning and large language models (LLMs) like Chemma, are being developed to predict reaction success rates and even discover unprecedented synthetic methods. nih.govchemistryworld.com These tools can be trained on extensive reaction databases to generate accurate and diverse synthetic pathways, moving beyond template-based approaches. quantumzeitgeist.comcas.orgscievent.com The integration of AI not only speeds up the discovery and development of new molecules but also contributes to sustainability by optimizing reaction pathways to reduce experimental waste. mdpi.com
Table 2: Applications of AI/ML in Chemical Synthesis and Design
| Application Area | AI/ML Technique | Function | Potential Impact on Fluorinated Heterocycles |
| Compound Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | De novo design of molecules with specific desired properties (e.g., solubility, activity). nih.govidtechex.com | Rapid generation of novel analogs of this compound with potentially enhanced biological activity or improved physicochemical properties. |
| Synthesis Prediction | Transformer-based models, Diffusion Models, LLMs | Predicts reaction products for a given set of reactants and conditions; proposes retrosynthetic pathways. nih.govchemistryworld.comquantumzeitgeist.com | Optimization of the synthesis of the target compound; prediction of viable routes for novel, complex derivatives. |
| Reaction Optimization | Bayesian optimization, expert systems | Accelerates the improvement of an existing chemical process by iteratively suggesting experimental conditions. acs.orgnih.gov | Fine-tuning reaction parameters (temperature, catalyst, solvent) for the synthesis of this compound to maximize yield and minimize byproducts. |
| Property Prediction | Deep Neural Networks (DNNs), Support Vector Machines (SVMs) | Predicts molecular properties such as toxicity, biodegradability, and pharmacokinetic profiles from chemical structure. acs.orgmdpi.comidtechex.com | Early-stage assessment of the viability of newly designed analogs, reducing the need for extensive experimental testing. |
Advanced In Silico Screening Methodologies for Chemical Space Exploration
In silico or virtual screening (VS) is a critical computational technique for navigating the immense chemical space to identify promising new molecules. wikipedia.org These methods are broadly categorized into structure-based and ligand-based approaches. mdpi.com Structure-based virtual screening (SBVS) uses the 3D structure of a biological target, such as an enzyme or receptor, to dock vast libraries of virtual compounds and predict their binding affinity. wikipedia.orgnih.gov This approach is invaluable for discovering molecules that could interact with a specific therapeutic target.
Ligand-based virtual screening (LBVS) operates without a known receptor structure, instead using information from molecules known to be active. mdpi.com Techniques like pharmacophore modeling and shape-based screening identify common structural features or shapes among active compounds and use them as templates to search for new molecules. wikipedia.orgresearchgate.net The integration of machine learning has further enhanced the predictive power of these models. nih.gov For a compound like this compound, these advanced screening methodologies allow for the efficient exploration of ultra-large chemical libraries (containing billions of compounds) to discover novel scaffolds or analogs with potentially similar or improved biological profiles. nih.govbiosolveit.de
Exploration of Solid-Phase Synthesis Techniques
Solid-phase organic chemistry (SPOC) has emerged as a powerful strategy for the synthesis of heterocyclic compound libraries. nih.govacs.org This technique involves anchoring a starting material to a polymer support and performing a series of chemical reactions. acs.org Key advantages include the simplification of purification, as excess reagents and byproducts can be washed away, and the ability to drive reactions to completion using excess reagents. acs.org
For the synthesis of oxazoles, strategies have been developed that involve attaching a protected core scaffold, such as a derivatized amino acid, to the solid support, followed by assembly and functionalization on the resin. acs.orgnih.gov A particularly effective approach is the cyclization/cleavage methodology, where the final cyclization step simultaneously releases the desired heterocycle from the polymer support. nih.gov This "traceless" strategy ensures that only the correctly formed cyclic products are obtained in the final solution, leading to high purity. nih.gov The application of solid-phase synthesis would be highly amenable to creating a combinatorial library of analogs based on the this compound scaffold, allowing for rapid diversification and exploration of structure-activity relationships. mdpi.commdpi.comyoutube.com
Unexplored Reactivity Patterns and Transformation Pathways
The unique chemical properties of the 2-bromo-3,6-difluorophenyl moiety present opportunities for exploring novel chemical transformations. The presence of multiple fluorine atoms on the aromatic ring significantly alters its electronic character. numberanalytics.com Fluorine is highly electronegative and withdraws electron density from the ring, which generally deactivates it towards electrophilic substitution. numberanalytics.com However, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing further functionality. numberanalytics.comlboro.ac.uk
The bromine atom on the ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of new carbon-carbon bonds. Beyond these established reactions, there is potential for exploring less common transformations. Late-stage C-H activation and functionalization, for instance, is a rapidly developing field that could enable direct modification of the aromatic ring without pre-functionalization. mdpi.com The interplay between the bromo-substituent and the difluoro-substitution pattern could lead to unique regioselectivity and reactivity in these advanced synthetic methods. Understanding these patterns is crucial for unlocking the full synthetic potential of this compound as a building block for more complex molecules. mdpi.com
Challenges and Future Outlook in Heterocyclic Compound Research with Fluorinated Aromatics
Despite significant progress, research on heterocyclic compounds bearing fluorinated aromatics faces several challenges. The synthesis of these molecules can be difficult, often requiring harsh reaction conditions, and controlling the regioselectivity of fluorination reactions remains a significant hurdle. numberanalytics.comnumberanalytics.com The availability and cost of specialized fluorinating agents can also limit the scalability of certain synthetic routes. numberanalytics.combohrium.com Furthermore, as the use of fluorinated compounds grows, there is an increasing need to understand their environmental fate and develop sustainable practices for their use and disposal. tandfonline.com
Q & A
Q. What are the optimal synthetic routes for 5-(2-bromo-3,6-difluorophenyl)oxazole, and how can reaction yields be improved?
Methodological Answer: Van Leusen’s oxazole synthesis is widely used for substituted oxazoles. Starting with 2-bromo-3,6-difluorobenzaldehyde, TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol under reflux (70°C, 3 hours) yield the target compound . Key parameters for optimization include:
- Solvent purity : Use anhydrous methanol to avoid side reactions.
- Stoichiometry : Equimolar aldehyde:TosMIC ratio minimizes unreacted intermediates.
- Post-reaction workup : Extract with methyl tert-butyl ether (3×) and wash with NaCl-saturated water to isolate the product .
Yield improvements (up to 53% in analogous reactions) are achievable via slow reagent addition and inert atmosphere conditions .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Combine spectroscopic and computational validation:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for difluorophenyl groups) and oxazole carbons (δ 140–160 ppm) .
- HRMS : Match experimental m/z values with theoretical molecular weights (e.g., C₉H₅BrF₂NO: calc. 283.95, obs. 283.96) .
- Electrostatic potential maps : DFT calculations predict halogen-bonding sites (e.g., bromine as an XB donor) to validate reactivity .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence halogen-bonding interactions in cocrystallization studies?
Methodological Answer: The bromine atom acts as a strong halogen-bond (XB) donor, while fluorine substituents modulate aromatic ring electron density. For example:
- XB strength : Bromine forms shorter interactions with acceptors like pyridyl nitrogen (e.g., Br⋯N distances ~2.9 Å vs. weaker F⋯N interactions) .
- Electrostatic potential (ESP) : Fluorine’s electron-withdrawing effect increases positive σ-holes on bromine, enhancing XB donor capacity. ESP calculations at the MP2/def2-TZVP level quantify this effect .
- Cocrystallization outcomes : Cocrystals with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) exhibit enhanced luminescence due to stabilized charge-transfer states .
Q. What computational strategies predict the bioactivity of this compound derivatives?
Methodological Answer: Leverage molecular docking and dynamics:
- AutoDock Vina : Dock the compound into target proteins (e.g., aromatase CYP19A1) using a Lamarckian genetic algorithm. Key parameters:
- Grid box centered on heme iron (coordinates: x=15.4, y=12.8, z=10.2).
- Affinity scores <−7.0 kcal/mol suggest strong binding .
- MD simulations (AMBER) : Simulate ligand-protein stability over 100 ns; RMSD <2.0 Å indicates stable binding .
- QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values to design analogs with improved potency .
Q. How can regioselective functionalization of the oxazole ring be achieved for derivatization studies?
Methodological Answer: Use transition-metal catalysis:
- Pd-catalyzed C–H arylation : With Pd(OAc)₂ (5 mol%), butyldi(1-adamantyl)phosphine, and K₂CO₃ in DMA at 110°C, introduce aryl groups at the C4 position (51% yield for 5-(4-fluorophenyl)oxazole) .
- Photoredox cross-coupling : Under blue LED light, Ru(bpy)₃²⁺ catalyzes coupling of oxazole with alkyl bromides (e.g., trifluoromethylation at C2) .
Monitor reaction progress via TLC (hexane:EtOAc 4:1) and isolate products via flash chromatography.
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the biological activity of brominated oxazoles?
Methodological Answer: Discrepancies arise from:
- Substituent positioning : Meta-fluorine (vs. para) alters steric accessibility to biological targets. For example, 5-(3-fluorophenyl)oxazole shows 45% aromatase inhibition vs. <10% for para-substituted analogs .
- Assay conditions : Varying pH (7.4 vs. 6.8) impacts protonation states of ionizable groups. Validate activities under standardized conditions (e.g., 37°C, pH 7.4, 5% CO₂) .
- Purity thresholds : HRMS and HPLC (>95% purity) ensure reliable bioactivity data .
Comparative Methodological Tables
Q. Table 1. Synthetic Yields of Halogenated Oxazoles
| Substituents | Method | Yield (%) | Reference |
|---|---|---|---|
| 2-Bromo-3,6-difluorophenyl | Van Leusen | 47–53 | |
| 4-Bromophenyl | Pd-catalyzed C–H | 51 | |
| 3-Trifluoromethylphenyl | TosMIC reaction | 45 |
Q. Table 2. Halogen-Bonding Parameters in Cocrystals
| Donor-Acceptor Pair | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| Br⋯N (oxazole) | 2.89 | 165 | |
| I⋯O (perfluorobenzene) | 3.02 | 158 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
